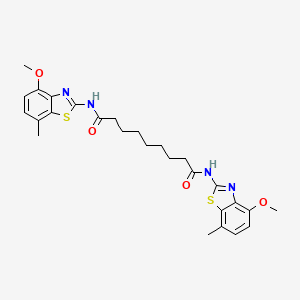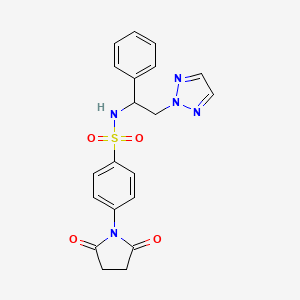
(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction, often involving a free radical cyclization cascade.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.
Addition of the Benzylidene Group: This is typically done through a condensation reaction with 2-methylbenzaldehyde.
Attachment of the Morpholinomethyl Group:
Chemical Reactions Analysis
(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: It may serve as a lead compound for developing new therapeutic agents.
Industry: Its unique chemical properties could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with various molecular targets. For example, its anti-tumor activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Benzothiophene derivatives: Known for their anti-cancer properties.
Macrocyclic benzofuran compounds: Exhibiting anti-hepatitis C virus activity.
What sets (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-4-2-3-5-15(14)12-19-20(24)16-6-7-18(23)17(21(16)26-19)13-22-8-10-25-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODYTJVTQOPFMK-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
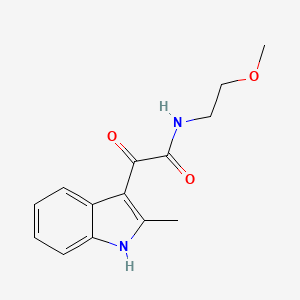
![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)
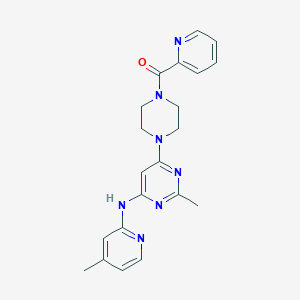

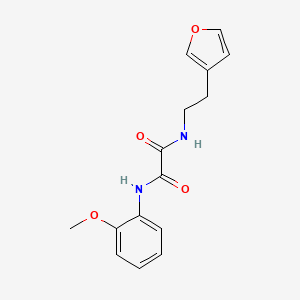
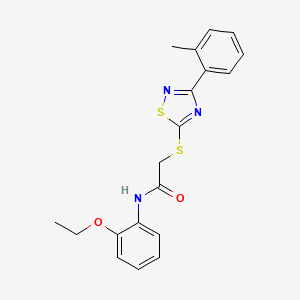

![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2604184.png)
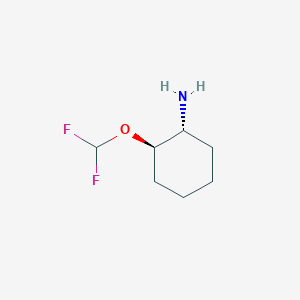
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
